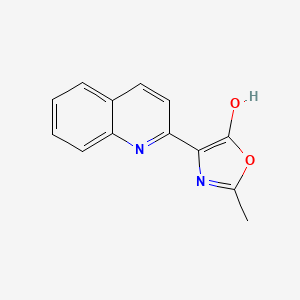

2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one

Beschreibung

2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that combines the structural features of quinoline and oxazole

Eigenschaften

CAS-Nummer |

142052-72-0 |

|---|---|

Molekularformel |

C13H10N2O2 |

Molekulargewicht |

226.23 g/mol |

IUPAC-Name |

2-methyl-4-quinolin-2-yl-1,3-oxazol-5-ol |

InChI |

InChI=1S/C13H10N2O2/c1-8-14-12(13(16)17-8)11-7-6-9-4-2-3-5-10(9)15-11/h2-7,16H,1H3 |

InChI-Schlüssel |

UGQHAZHLTNUBNU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(O1)O)C2=NC3=CC=CC=C3C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-methylquinoline-4-carbaldehyde with an appropriate oxazole derivative under acidic or basic conditions. The reaction may be catalyzed by Lewis acids or bases to enhance the yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

Reduction: Reduction reactions can target the oxazole ring, leading to the formation of various reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including 2-methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one, exhibit promising antimicrobial activities. A study highlighted the synthesis of quinoline derivatives that displayed significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The mechanism often involves the inhibition of critical enzymes such as DNA gyrase, which is essential for bacterial DNA replication .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain quinoline derivatives can inhibit the growth of cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). These compounds target key pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinoline derivatives. Modifications to the quinoline core can enhance activity against specific targets while reducing toxicity. For instance, introducing various substituents on the quinoline ring has been shown to affect both potency and selectivity against cancer cells and bacteria .

Case Study 1: Antitubercular Activity

A recent study synthesized a series of quinoline-triazole conjugates that demonstrated high efficacy against M. tuberculosis. Among these, a specific derivative exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL, outperforming traditional antitubercular agents like Isoniazid . This highlights the potential of modifying quinoline structures to develop new antitubercular drugs.

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing hybrid compounds incorporating quinoline motifs aimed at inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase. Compounds derived from this approach showed IC50 values comparable to established EGFR inhibitors like lapatinib, indicating their potential as dual-action anticancer agents .

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-4-quinolinol

- 4-Hydroxy-2-methylquinoline

- 4-Hydroxyquinaldine

- 2-Methyl-quinolin-4-ol

Uniqueness

2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is unique due to its combined quinoline and oxazole structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that contain only one of these heterocycles.

Biologische Aktivität

2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one can be represented as follows:

This compound features a quinoline moiety linked to an oxazole ring, contributing to its diverse biological properties. The molecular weight is approximately 226.231 g/mol, and it possesses various physical properties such as a density of 1.14 g/cm³ and a boiling point of 291.6ºC .

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinolone can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, by targeting DNA gyrase and topoisomerase IV enzymes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one | E. coli | TBD |

| 6-Bromo/Fluoro derivatives of quinolone | S. aureus | TBD |

| Benzimidazole derivatives | Various Gram-positive | TBD |

Note: TBD indicates that specific MIC values were not provided in the sources reviewed.

Anticancer Potential

In addition to its antimicrobial properties, 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one has shown promise in anticancer research. Compounds containing the quinoline structure are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

A study highlighted that quinoline-based compounds could disrupt cellular signaling pathways involved in cancer progression. The incorporation of oxazole rings further enhances their efficacy by modulating biological interactions at the molecular level .

Case Study: Anticancer Efficacy

A recent investigation focused on the synthesis of hybrid molecules combining quinoline and benzimidazole structures. These hybrids exhibited potent cytotoxic activity against several cancer cell lines, suggesting that similar modifications to 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one could yield effective anticancer agents .

The mechanisms through which 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one exerts its biological effects are multifaceted:

Antimicrobial Mechanism:

- Inhibition of DNA Gyrase: By interfering with DNA replication processes in bacteria.

- Disruption of Cell Membrane Integrity: Leading to increased permeability and cell lysis.

Anticancer Mechanism:

- Induction of Apoptosis: Triggering programmed cell death in malignant cells.

- Inhibition of Tumor Growth Factors: Blocking pathways essential for tumor survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.